An In-depth Technical Guide to 4-Methoxy-3-nitroaniline (CAS 577-72-0)
An In-depth Technical Guide to 4-Methoxy-3-nitroaniline (CAS 577-72-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-3-nitroaniline (CAS 577-72-0), a valuable chemical intermediate. This document details its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in various fields, with a focus on its role in chemical synthesis and potential relevance to drug discovery.
Core Chemical and Physical Properties
4-Methoxy-3-nitroaniline is a yellow to orange crystalline solid at room temperature.[1] Its molecular structure, featuring a methoxy group and a nitro group on an aniline backbone, imparts specific reactivity and solubility characteristics that make it a useful building block in organic synthesis.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[1]
| Property | Value | Reference(s) |
| CAS Number | 577-72-0 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 114-118 °C | [3] |
| Boiling Point | 356.9 °C at 760 mmHg | [4] |
| Density | 1.318 g/cm³ | [4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, DMF | [1] |
| InChI Key | RUFOHZDEBFYQSV-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The structural identity of 4-Methoxy-3-nitroaniline can be confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | (DMSO-d6) δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H) | [5] |
| ¹³C NMR | Spectral data available. | [6] |
| Mass Spectrometry | HRMS (EI) m/z 168.0497 (M+1) | [5] |
| IR Spectrum | Gas phase spectrum available. | [7] |
Experimental Protocol: Synthesis of 4-Methoxy-3-nitroaniline
The following is a detailed experimental protocol for the synthesis of 4-Methoxy-3-nitroaniline from 2-Nitro-4-aminophenol.[5]
3.1. Materials and Reagents:
-
2-Nitro-4-aminophenol
-
Cesium carbonate (Cs₂CO₃)
-
Iodomethane (CH₃I)
-
Acetonitrile (CH₃CN)
-
Chloroform (CHCl₃)
3.2. Equipment:
-
Round-bottom flask
-
Reflux condenser
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Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
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Column chromatography setup
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Silica gel for column chromatography
3.3. Procedure:
-
To a round-bottom flask, add 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol), cesium carbonate (21 g, 64 mmol), and acetonitrile (1500 mL).
-
Add iodomethane (9.22 g, 64.9 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours with stirring.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product is then purified by flash column chromatography.
-
Elute the column with chloroform to obtain the purified 4-Methoxy-3-nitroaniline.
3.4. Expected Yield:
This procedure is reported to yield approximately 5.03 g (46%) of 4-Methoxy-3-nitroaniline as a red oil.[5]
3.5. Characterization:
The structure of the synthesized product can be confirmed by ¹H NMR and HRMS analysis, which should be consistent with the data presented in the spectroscopic data section.[5] Elemental analysis should also align with the calculated values for C₇H₈N₂O₃ (Calculated: C 50.00, H 4.80, N 16.66; Measured example: C 50.20, H 5.07, N 16.60).[5]
Applications in Chemical Synthesis and Drug Development
4-Methoxy-3-nitroaniline serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries.
4.1. Intermediate for Dyes and Pigments:
The amino and nitro functional groups on the aromatic ring make 4-Methoxy-3-nitroaniline a suitable precursor for the synthesis of various azo dyes. The presence of the methoxy group can also influence the final color and properties of the dye.
4.2. Role in Medicinal Chemistry and Drug Development:
While specific blockbuster drugs directly synthesized from 4-Methoxy-3-nitroaniline (CAS 577-72-0) are not prominently documented in publicly available literature, its structural motifs are of interest to medicinal chemists. The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively affect ADME (absorption, distribution, metabolism, and excretion) parameters.[8]
Its isomer, 4-methoxy-2-nitroaniline, is a known key intermediate in the synthesis of the proton pump inhibitor Omeprazole and the antimalarial drug Primaquine. This highlights the potential of methoxy-nitroaniline scaffolds in the development of pharmaceutically active compounds.
Some studies have indicated that 4-Methoxy-3-nitroaniline exhibits anti-tumor and anti-inflammatory effects, although detailed mechanistic studies are not widely available.[1] These preliminary findings suggest that derivatives of this compound could be explored for therapeutic applications.
Visualizations
To further clarify the experimental and logical relationships involving 4-Methoxy-3-nitroaniline, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 4-Methoxy-3-nitroaniline.
References
- 1. 4-Methoxy-3-nitroaniline | 577-72-0 | FM70781 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methoxy-3-nitroaniline | 577-72-0 [sigmaaldrich.com]
- 4. 4-METHOXY-3-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. Benzenamine, 4-methoxy-3-nitro- | C7H8N2O3 | CID 123071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Anisidine, 3-nitro-, [webbook.nist.gov]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]
